![molecular formula C18H17N3O2 B1244234 N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis, Characterization, and Biological Activities of Quinoxaline Derivatives Quinoxaline derivatives have been synthesized and characterized for their biological activities. Notably, compounds like 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide have shown significant antibacterial and antifungal activities, indicating potential applications in medical and pharmaceutical research (Soliman, 2013). Similarly, new compounds of N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives exhibited remarkable antimicrobial activity against specific strains of Candida, highlighting their potential as antimicrobial agents (Abu Mohsen et al., 2014).
Polymorphism and Chemical Properties The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been identified to possess strong diuretic properties and potential as a new remedy for hypertension. Two polymorphic modifications of this compound have been discovered, with distinct organizational structures and interaction energies, indicating a level of versatility and adaptability in its chemical behavior (Shishkina et al., 2018).
Antimicrobial and Antituberculosis Activities
Antimicrobial Activity of Quinoxaline Derivatives Quinoxaline and its derivatives, such as quinoxaline N,N-dioxide, have been studied for their antimicrobial activities against a range of bacterial and yeast strains. The studies demonstrate the potential of these compounds in developing new antimicrobial agents, with some derivatives showing complete elimination of bacterial strains and low toxicity in eukaryotic models, suggesting their possible application in chemotherapy (Vieira et al., 2014). Moreover, new derivatives of quinoxaline-2-carboxylate 1,4-dioxide have been synthesized and evaluated for antituberculosis activity. The structure-activity relationship revealed that specific substituents significantly affect the compound's activity, making these compounds promising leads for developing new antituberculosis agents (Jaso et al., 2005).
Material Science and Chemical Engineering
Polymers Containing Quinoxaline Moiety A new quinoxaline moiety containing aromatic diamine has been synthesized and used to create new polyamides. These polyamides demonstrated excellent thermal stability and solubility in polar aprotic solvents, indicating their potential application in advanced material sciences, particularly in high-temperature or chemically resistant contexts (Patil et al., 2011).
Propiedades
Fórmula molecular |
C18H17N3O2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-14-8-6-13(7-9-14)10-11-19-18(22)17-12-20-15-4-2-3-5-16(15)21-17/h2-9,12H,10-11H2,1H3,(H,19,22) |
Clave InChI |
VBVLKKDCNGYPFY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Solubilidad |
40.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)

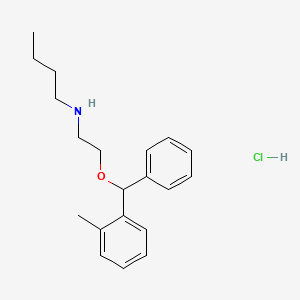

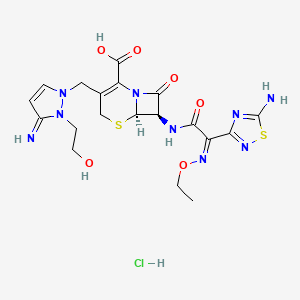
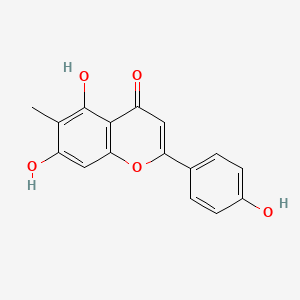
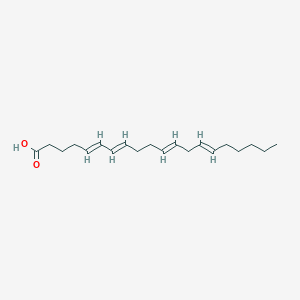



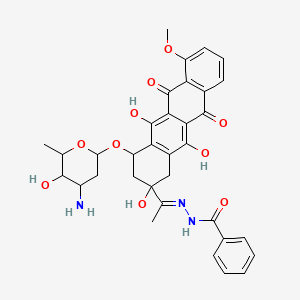
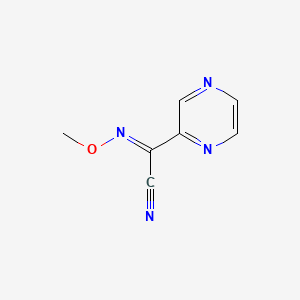
![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)